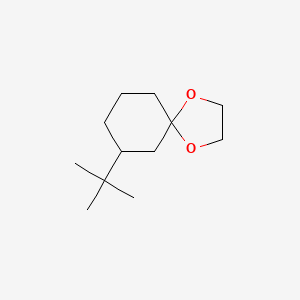
7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1,1-二甲基乙基)-1,4-二氧杂螺[4.5]癸烷是一种具有独特螺环结构的有机化合物。该化合物具有一个二氧杂螺癸烷环系,在第七个碳原子上连接一个叔丁基。螺环结构赋予了该化合物独特的化学和物理性质,使其成为各个科学领域的关注对象。
准备方法
合成路线和反应条件
7-(1,1-二甲基乙基)-1,4-二氧杂螺[4.5]癸烷的合成通常涉及在酸性条件下将适当的二醇与酮反应,形成螺环。一种常见的合成方法是使用1,4-二氧杂环己烷和叔丁醇,并在酸性催化剂存在下进行反应,以促进螺环化合物的形成。
工业生产方法
该化合物的工业生产可能涉及连续流反应器,以优化反应条件和产率。 使用生物催化剂和绿色化学原理也在探索中,以提高生产过程的效率和可持续性 .
化学反应分析
反应类型
7-(1,1-二甲基乙基)-1,4-二氧杂螺[4.5]癸烷会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,生成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为醇或烷烃。
取代: 亲核取代反应可以将不同的官能团引入分子中。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常用的还原剂包括氢化铝锂(LiAlH4)和硼氢化钠(NaBH4)。
取代: 在各种条件下,使用卤素和亲核试剂(例如,胺、硫醇)可以实现取代反应。
主要生成产物
科学研究应用
7-(1,1-二甲基乙基)-1,4-二氧杂螺[4.5]癸烷在几个科学研究领域都有应用:
化学: 用作有机合成的构建块,以及更复杂分子的前体。
生物学: 研究其潜在的生物活性以及与生物分子的相互作用。
医学: 探索其潜在的治疗特性以及作为药物开发的支架。
作用机制
7-(1,1-二甲基乙基)-1,4-二氧杂螺[4.5]癸烷发挥作用的机制涉及与特定分子靶标和途径的相互作用。螺环结构允许与酶和受体发生独特的结合相互作用,从而可能调节它们的活性。 该化合物的效应是通过涉及氧化应激、信号转导和代谢调节的途径介导的 .
与相似化合物的比较
相似化合物
- 1,7-二氮杂螺[4.5]癸烷-1-羧酸,7-(苯甲基)-,1,1-二甲基乙酯
- 1,1-二甲基乙基 1-氧杂-8-氮杂螺[4.5]癸烷-8-羧酸酯
- 叔丁基 1-氧杂-4-氮杂螺[4.5]癸烷-4-羧酸酯
独特性
7-(1,1-二甲基乙基)-1,4-二氧杂螺[4.5]癸烷的独特性在于其独特的螺环结构和叔丁基的存在,这赋予了其独特的空间和电子性质。 这些特性使其与其他类似化合物区别开来,并使其具有特定的反应性和应用 .
相似化合物的比较
Similar Compounds
- 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 7-(phenylmethyl)-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4-azaspiro[4.5]decane-4-carboxylate
Uniqueness
7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These features differentiate it from other similar compounds and contribute to its specific reactivity and applications .
属性
CAS 编号 |
49673-70-3 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
7-tert-butyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)10-5-4-6-12(9-10)13-7-8-14-12/h10H,4-9H2,1-3H3 |
InChI 键 |
NPSDJGXZMLTNLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCCC2(C1)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


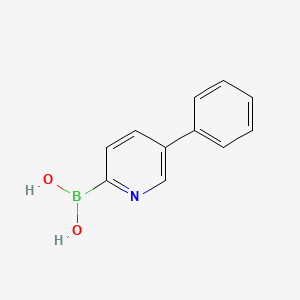
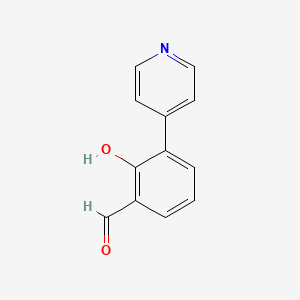
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)

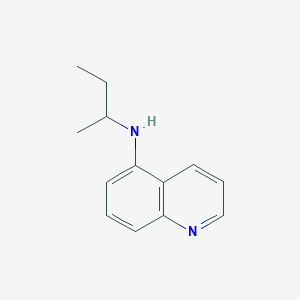
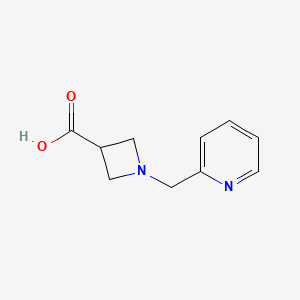
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)
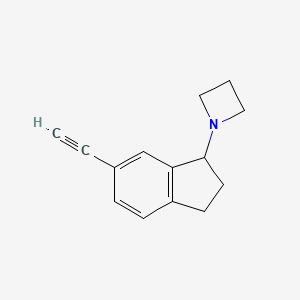
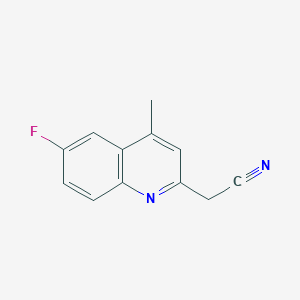
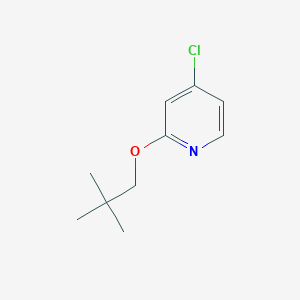
![3-Aminobenzo[d]isothiazole-4-carboxylic acid](/img/structure/B11902750.png)
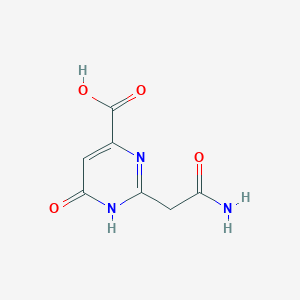
![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
![[4-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11902772.png)
